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molecular formula C21H16N2O B3048962 Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]- CAS No. 188479-24-5

Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]-

Cat. No. B3048962
M. Wt: 312.4 g/mol
InChI Key: WLXDWBYHQVWPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05689004

Procedure details

To a 1 L Erlenmeyer flask equipped with a magnetic stirrer was charged 3,5-dinitro-4'-phenylethynylbenzophenone (19.6 g, 0.053 mol) and 1,4-dioxane (450 mL). The orange solution was cooled to ~10°-15° C. by means of an ice bath. A cooled solution (~10° C.) of stannous chloride dihydrate (78.4 g, 0.35 mol) in concentrated hydrochloric acid (300 mL) was added dropwise while maintaining the temperature between 10°-20° C. After the addition, the ice bath was removed and the reaction mixture allowed to warm to room temperature. The mixture was stirred at room temperature for ~16 h. During this time the product precipitated from solution. The solid was collected, placed in distilled water and neutralized with aqueous ammonium hydroxide. The crude material was collected by filtration, washed in water and dried at 65° C. for 1 h in flowing air to afford 16.0 g (98%) of a crude solid. The crude product was recrystallized form toluene to afford 13.1 g (80%) of a yellow powder, mp (DSC, 10° C./min) 156° C. Anal. calcd. for C21H16N2O: C, 80.74%; H, 5.16%; N, 8.97%; Found: C, 80.73%; H, 5.10%; N 8.98%.
Name
3,5-dinitro-4'-phenylethynylbenzophenone
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
78.4 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:23]=[C:24]([N+:26]([O-])=O)[CH:25]=1)[C:7]([C:9]1[CH:14]=[CH:13][C:12]([C:15]#[C:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:11][CH:10]=1)=[O:8])([O-])=O.O1CCOCC1>Cl>[NH2:1][C:4]1[CH:5]=[C:6]([CH:23]=[C:24]([NH2:26])[CH:25]=1)[C:7]([C:9]1[CH:14]=[CH:13][C:12]([C:15]#[C:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:11][CH:10]=1)=[O:8]

Inputs

Step One
Name
3,5-dinitro-4'-phenylethynylbenzophenone
Quantity
19.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)C2=CC=C(C=C2)C#CC2=CC=CC=C2)C=C(C1)[N+](=O)[O-]
Name
Quantity
450 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
stannous chloride dihydrate
Quantity
78.4 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for ~16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1 L Erlenmeyer flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The orange solution was cooled to ~10°-15° C. by means of an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 10°-20° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
CUSTOM
Type
CUSTOM
Details
During this time the product precipitated from solution
CUSTOM
Type
CUSTOM
Details
The solid was collected
FILTRATION
Type
FILTRATION
Details
The crude material was collected by filtration
WASH
Type
WASH
Details
washed in water
CUSTOM
Type
CUSTOM
Details
dried at 65° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to afford 16.0 g (98%) of a crude solid
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized form toluene

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)C2=CC=C(C=C2)C#CC2=CC=CC=C2)C=C(C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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